6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C6H4ClF3N2O2S It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 5th position, and a sulfonamide group at the 3rd position
Mechanism of Action
Target of Action
It’s known that similar compounds often target enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds interact with their targets by binding to active sites, thereby inhibiting or enhancing the function of the target .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-5-(trifluoromethyl)pyridine.
Sulfonation: The pyridine derivative undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in biological applications.
5-(Trifluoromethyl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-3-sulfonamidepyridine: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and membrane permeability.
Uniqueness
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the sulfonamide group provides specific interactions with biological targets.
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGNASGYNDTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743522 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228875-16-8 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.